tert-Butyl 2,4-dichloropyrimidine-5-carboxylate tert-Butyl 2,4-dichloropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16489670
InChI: InChI=1S/C9H10Cl2N2O2/c1-9(2,3)15-7(14)5-4-12-8(11)13-6(5)10/h4H,1-3H3
SMILES:
Molecular Formula: C9H10Cl2N2O2
Molecular Weight: 249.09 g/mol

tert-Butyl 2,4-dichloropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC16489670

Molecular Formula: C9H10Cl2N2O2

Molecular Weight: 249.09 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2,4-dichloropyrimidine-5-carboxylate -

Specification

Molecular Formula C9H10Cl2N2O2
Molecular Weight 249.09 g/mol
IUPAC Name tert-butyl 2,4-dichloropyrimidine-5-carboxylate
Standard InChI InChI=1S/C9H10Cl2N2O2/c1-9(2,3)15-7(14)5-4-12-8(11)13-6(5)10/h4H,1-3H3
Standard InChI Key XCHYZLVUGLZSPZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=CN=C(N=C1Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, while a tert-butyl ester group is attached to the carboxylate moiety at position 5. This configuration confers both electrophilic and nucleophilic reactivity, enabling diverse chemical transformations. The IUPAC name, tert-butyl 2,4-dichloropyrimidine-5-carboxylate, reflects its substituent arrangement and functional groups.

Physical and Spectral Data

Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H10Cl2N2O2\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight249.09 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilitySoluble in polar organic solvents (e.g., DCM, DMF)

The compound’s structure is corroborated by spectral data, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, which reveal characteristic peaks for the tert-butyl group (δ\delta 1.47 ppm) and the pyrimidine ring (δ\delta 8.5–9.0 ppm for aromatic protons) .

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves reacting 2,4-dichloropyrimidine-5-carboxylic acid with tert-butyl alcohol under acidic or catalytic conditions. For example, a two-step process may include:

  • Chlorination: Introduction of chlorine atoms at positions 2 and 4 using phosphorus oxychloride (POCl3\text{POCl}_3).

  • Esterification: Reaction with tert-butyl alcohol in the presence of a coupling agent like N,NN,N'-dicyclohexylcarbodiimide (DCC).

Advanced Methodologies

Recent protocols employ one-pot strategies to improve efficiency. In a representative procedure, 2,4-dichloropyrimidine-5-carbonyl chloride is treated with tert-butoxide in dichloromethane (DCM) at 0–20°C, yielding the product in 74% after purification by flash chromatography . Key reaction parameters include:

  • Temperature: 0–20°C to minimize side reactions.

  • Catalyst: Triethylamine (TEA) to neutralize HCl byproducts.

  • Solvent: DCM for optimal solubility and reaction kinetics .

Applications in Medicinal Chemistry

Anticancer Agents

Pyrimidine derivatives, including tert-butyl 2,4-dichloropyrimidine-5-carboxylate, are pivotal in designing kinase inhibitors. For instance, bromopyrimidine analogs demonstrate potent activity against Hela and MCF-7 cancer cell lines (IC50<1μM\text{IC}_{50} < 1 \mu\text{M}) . The chlorine substituents enhance electrophilicity, facilitating interactions with cysteine residues in target proteins.

Antimicrobial Development

Structural analogs of this compound exhibit broad-spectrum antimicrobial activity. In one study, derivatives inhibited Staphylococcus aureus and Escherichia coli at MIC values of 4–8 µg/mL, comparable to ciprofloxacin . The tert-butyl group likely improves membrane permeability, enhancing bioavailability.

Future Research Directions

Targeted Drug Delivery

Functionalizing the tert-butyl group with polyethylene glycol (PEG) chains could enhance solubility and tumor-specific targeting. Preliminary studies on similar compounds show a 40% increase in bioavailability with PEGylation .

Green Synthesis Initiatives

Exploring solvent-free reactions or biocatalysts (e.g., lipases) may reduce the environmental footprint. For example, microwave-assisted synthesis has cut reaction times by 70% in related pyrimidine systems .

Computational Modeling

Machine learning models predicting substituent effects on binding affinity could accelerate drug discovery. Quantum mechanical calculations (e.g., DFT) may optimize the compound’s electronic properties for specific targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator